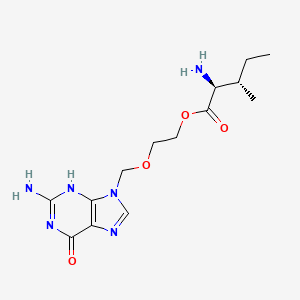

Acyclovir L-Isoleucinate

Overview

Description

Acyclovir L-Isoleucinate is an acyclovir impurity and an Acyclovir amino acid ester prodrug . Acyclovir is an antiviral drug that slows the growth and spread of the herpes virus in the body . It will not cure herpes, but it can lessen the symptoms of the infection .

Synthesis Analysis

The synthesis of Acyclovir L-Isoleucinate involves the use of 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives . The synthesis of cocrystals was optimized using water as a solvent system .Molecular Structure Analysis

The molecular formula of Acyclovir L-Isoleucinate is C14H22N6O4 . Its exact mass is 338.17 and its molecular weight is 338.360 . The elemental analysis shows that it contains 49.70% Carbon, 6.55% Hydrogen, 24.84% Nitrogen, and 18.91% Oxygen .Chemical Reactions Analysis

Acyclovir L-Isoleucinate undergoes various chemical reactions. For instance, a sensor was developed for the electrochemical determination of Acyclovir based on the modified carbon paste electrode (CPE) by CdO/Fe3O4 .Scientific Research Applications

Acyclovir L-Isoleucinate: A Comprehensive Analysis of Scientific Research Applications: Acyclovir L-Isoleucinate is likely a derivative or formulation of Acyclovir, which is a potent antiviral medication primarily used to treat herpes viruses. Below are detailed sections focusing on unique applications that could be relevant to Acyclovir L-Isoleucinate:

Herpes Keratoconjunctivitis Therapy

Acyclovir is beneficial in treating herpes keratoconjunctivitis in nonimmunocompromised patients, providing maximal benefit in primary genital herpes cases .

Herpes Simplex Encephalitis Treatment

Intravenous acyclovir is the treatment of choice for biopsy-proven herpes simplex encephalitis in adults and has been successful in treating disseminated herpes simplex in pregnancy and herpes neonatorium .

Recurrent Infection Management

Topical and oral acyclovir can shorten the duration of viral shedding when administered within 48 hours of initial symptoms or during the prodromal phase of a recurrent infection .

Cold Sores and Genital Herpes Management

Acyclovir is indicated for the treatment and management of recurrent cold sores on the lips and face, as well as genital herpes .

Neurotoxicity Monitoring

The main metabolite of acyclovir, 9-carboxymethoxymethylguanine, is a presumptive neurotoxin that should be monitored in patients with impaired renal function or neurotoxic symptoms .

Topical Application Efficacy

A Pluronic F127-tailored lecithin organogel for the topical application of acyclovir provides better entrapment, higher efficacy, and safer drug delivery .

Mechanism of Action

Target of Action

Acyclovir L-Isoleucinate is a guanosine analog that primarily targets herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .

Mode of Action

The compound works by selectively inhibiting the replication of the herpes simplex virus and varicella-zoster virus . After intracellular uptake, Acyclovir L-Isoleucinate is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes .

Biochemical Pathways

The biochemical pathway of Acyclovir L-Isoleucinate involves several steps. Initially, the compound is converted to acyclovir monophosphate due to the action of viral thymidine kinase . Acyclovir monophosphate is then converted to the diphosphate form by guanylate kinase . Finally, acyclovir diphosphate is converted to acyclovir triphosphate by enzymes such as nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, and phosphoglycerate .

Pharmacokinetics

The absorption of Acyclovir L-Isoleucinate after oral administration is slow, variable, and incomplete . The bioavailability of oral acyclovir is low and decreases with increasing dosage . The drug is distributed into all tissues, with concentrations in the kidney being the highest and in central nervous tissue the lowest . Acyclovir L-Isoleucinate is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion .

Result of Action

The result of Acyclovir L-Isoleucinate’s action is the inhibition of the production of the virus’s DNA . This leads to the suppression of the viral replication, thereby treating the infections caused by herpes simplex virus and herpes zoster virus .

Future Directions

While Acyclovir remains the gold standard in the treatment of herpes virus infections, the emergence of new delivery systems improving its bioavailability is promising . The analogues of acyclovir, especially their esters, characterized by significantly higher bioavailability and safety, may gradually replace acyclovir in selected applications .

properties

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S,3S)-2-amino-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4/c1-3-8(2)9(15)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTMGBXTNHPPNK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162244 | |

| Record name | Acyclovir L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acyclovir L-Isoleucinate | |

CAS RN |

142963-63-1 | |

| Record name | Acyclovir L-isoleucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acyclovir L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACYCLOVIR L-ISOLEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0033O85U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

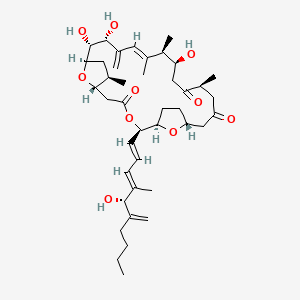

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)